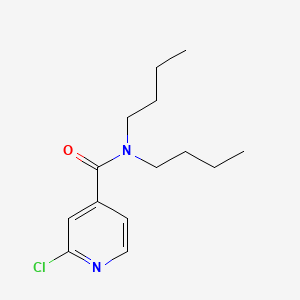

N,N-dibutyl-2-chloroisonicotinamide

Description

N,N-Dibutyl-2-chloroisonicotinamide is a substituted isonicotinamide derivative characterized by a chlorine atom at the 2-position of the pyridine ring and two butyl groups attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₄H₁₉ClN₂O, with a molar mass of 278.77 g/mol.

The presence of the chloro substituent enhances electrophilic reactivity, while the bulky dibutyl groups may influence solubility, bioavailability, and steric interactions in synthetic pathways.

Properties

Molecular Formula |

C14H21ClN2O |

|---|---|

Molecular Weight |

268.785 |

IUPAC Name |

N,N-dibutyl-2-chloropyridine-4-carboxamide |

InChI |

InChI=1S/C14H21ClN2O/c1-3-5-9-17(10-6-4-2)14(18)12-7-8-16-13(15)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

STMUQRJYAHDFEP-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N,N-dibutyl-2-chloroisonicotinamide, its structural and functional analogs are analyzed below.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Analysis

Core Structure :

- This compound shares the pyridine-4-carboxamide backbone with 2-chloro-N-methoxy-N,6-dimethylisonicotinamide . Both feature a chlorine atom at the 2-position, but the latter has additional methyl and methoxy groups, reducing steric bulk compared to the dibutyl substituents.

- In contrast, 3-chloro-N-phenyl-phthalimide contains a phthalimide core (isoindole-1,3-dione), which is structurally distinct but shares halogenated and N-substituted motifs.

N-Phenyl (in phthalimide derivative): The phenyl group in 3-chloro-N-phenyl-phthalimide contributes to π-π stacking interactions, critical in polymer synthesis .

Reactivity and Applications: The phthalimide derivative is explicitly used as a monomer for polyimides, a class of high-performance polymers .

Physicochemical Properties

- Lipophilicity : The dibutyl groups in this compound predict higher logP values compared to the dimethyl-methoxy analog, suggesting greater hydrophobicity.

- Thermal Stability : Phthalimide derivatives exhibit high thermal stability (>300°C), making them suitable for polymers . Similar data for isonicotinamide derivatives are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.